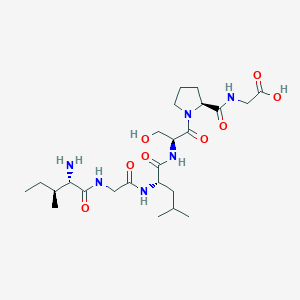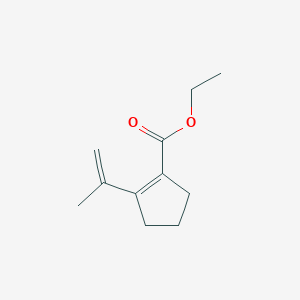
Ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C11H11NO5 It is characterized by the presence of a nitro group and a hydroxyl group attached to a phenyl ring, which is further connected to an ethyl ester of propenoic acid
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the nitration of ethyl 3-phenylprop-2-enoate followed by selective reduction of the nitro group to a hydroxyl group. This method requires careful control of reaction conditions to avoid over-reduction or unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product quality.
化学反応の分析
Types of Reactions
Ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 3-(4-oxo-3-nitrophenyl)prop-2-enoate.
Reduction: Ethyl 3-(4-hydroxy-3-aminophenyl)prop-2-enoate.
Substitution: Ethyl 3-(4-alkoxy-3-nitrophenyl)prop-2-enoate.
科学的研究の応用
Ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, leading to various physiological effects. For example, the hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.
類似化合物との比較
Ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate can be compared with similar compounds such as:
Ethyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate:
Ethyl 3-(4-hydroxyphenyl)prop-2-enoate: Lacking the nitro group, this compound has different chemical properties and reactivity.
Ethyl 3-(4-nitrophenyl)prop-2-enoate:
This compound is unique due to the presence of both hydroxyl and nitro groups, providing a balance of reactivity and stability that makes it valuable for various applications.
特性
CAS番号 |
917591-31-2 |
|---|---|
分子式 |
C11H11NO5 |
分子量 |
237.21 g/mol |
IUPAC名 |
ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11NO5/c1-2-17-11(14)6-4-8-3-5-10(13)9(7-8)12(15)16/h3-7,13H,2H2,1H3 |
InChIキー |
XJVLXEOZJDFGOB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


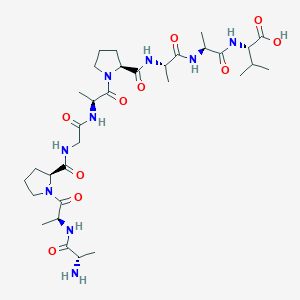
![(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B15170229.png)
![{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B15170244.png)
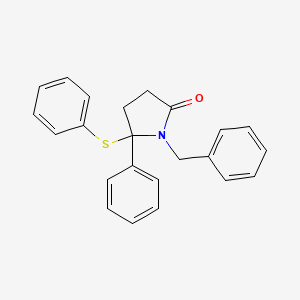
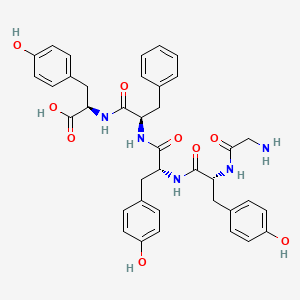
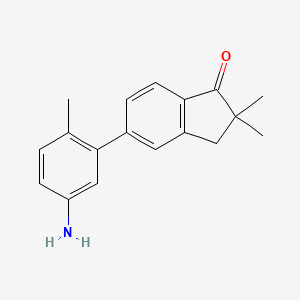
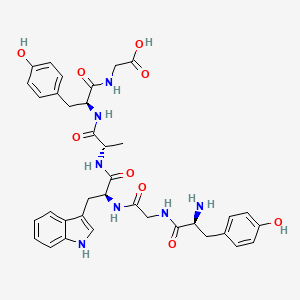


![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)

![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)
